Cas no 33574-02-6 ((IODOMETHYL)CYCLOPROPANE)

(IODOMETHYL)CYCLOPROPANE 化学的及び物理的性質
名前と識別子
-
- (IODOMETHYL)CYCLOPROPANE
- Iodomethylcyclopropane
- Cyclopropane,(iodomethyl)-
- (cyclopropyl)methyl iodide
- AmbkkkkK549
- Cyclopropane,(iodomethyl)
- cyclopropylcarbinyl iodide
- 2-(Iodomethyl)cyclopropane
- Cyclopropylmethyl iodide
- AMY6123
- FT-0763805
- AS-9979
- Iodomethylcyclopropane over Cu
- Cyclopropane, (iodomethyl)-
- EN300-211415
- SCHEMBL171373
- JHKJQWFHNIOUKY-UHFFFAOYSA-N
- SY266775
- (Iodomethyl)cyclopropane, >=96.0% (GC)
- CS-0056033
- 33574-02-6
- DTXSID00376696
- P19124
- MFCD06410734
- (Iodomethyl)cyclopropane, 95% (stab. with copper)
- PB42571
- AKOS006283240
- DB-215147
- DB-081381
- iodomethyl-cyclopropane
-
- MDL: MFCD06410734
- インチ: InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2
- InChIKey: JHKJQWFHNIOUKY-UHFFFAOYSA-N
- ほほえんだ: C1CC1CI
計算された属性
- せいみつぶんしりょう: 181.95900
- どういたいしつりょう: 181.959
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 30.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 1.954
- ゆうかいてん: 88-90 ºC
- ふってん: 142 ºC
- フラッシュポイント: 57 ºC
- 屈折率: n20/D 1.542
- PSA: 0.00000
- LogP: 1.83140
- かんど: Light Sensitive
(IODOMETHYL)CYCLOPROPANE セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
(IODOMETHYL)CYCLOPROPANE 税関データ
- 税関コード:2903890090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
(IODOMETHYL)CYCLOPROPANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3205-1G |
(iodomethyl)cyclopropane |
33574-02-6 | 97% | 1g |
¥ 363.00 | 2023-04-13 | |
Enamine | EN300-211415-0.05g |
(iodomethyl)cyclopropane |
33574-02-6 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-211415-0.1g |
(iodomethyl)cyclopropane |
33574-02-6 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18355-5g |
(IODOMETHYL)CYCLOPROPANE |
33574-02-6 | 95% (stabilized with Copper chip) | 5g |
¥663.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NX812-200mg |
(IODOMETHYL)CYCLOPROPANE |
33574-02-6 | 95% (stabilized with Copper chip) | 200mg |
182.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | D635359-5G |
(iodomethyl)cyclopropane |
33574-02-6 | 97% | 5g |
$160 | 2024-07-21 | |
abcr | AB347607-5 g |
(Iodomethyl)cyclopropane, 95% (stab. with copper); . |
33574-02-6 | 95% | 5g |
€357.50 | 2023-04-26 | |
Apollo Scientific | OR111605-10g |
(Iodomethyl)cyclopropane |
33574-02-6 | 95% | 10g |
£360.00 | 2025-02-19 | |
Key Organics Ltd | AS-9979-5MG |
(iodomethyl)cyclopropane |
33574-02-6 | >90% | 5mg |
£46.00 | 2025-02-09 | |
eNovation Chemicals LLC | Y1102616-5g |
(IODOMETHYL)CYCLOPROPANE |
33574-02-6 | 95% | 5g |
$1310 | 2024-07-28 |
(IODOMETHYL)CYCLOPROPANE 関連文献
-
Li-Jie Cheng,Neal P. Mankad Chem. Soc. Rev. 2020 49 8036
-
Shentong Xie,Yuqing Yin,Ya Wang,Jiannan Wang,Xiaoqian He,Ruopeng Bai,Renyi Shi Green Chem. 2023 25 1522
-
3. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenesShengqing Ye,Danqing Zheng,Jie Wu,Guanyinsheng Qiu Chem. Commun. 2019 55 2214
-
Jun Xuan,Xiang-Kui He,Wen-Jing Xiao Chem. Soc. Rev. 2020 49 2546
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Kanak Kanti Das,Swagata Paul,Santanu Panda Org. Biomol. Chem. 2020 18 8939
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Neal P. Mankad Chem. Commun. 2018 54 1291
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Hsin-Ju Huang,Yi-Ting Wang,Yen-Ku Wu,Ilhyong Ryu Org. Chem. Front. 2020 7 1266
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Yuuki Fujii,Jun Terao,Yuichiro Kato,Nobuaki Kambe Grignard reagent using alkyl halides. Yuuki Fujii Jun Terao Yuichiro Kato Nobuaki Kambe Chem. Commun. 2008 5836
-
Sanesh Mistry,Roopender Kumar,Andrew Lister,Matthew J. Gaunt Chem. Sci. 2022 13 13241
-
Dimitri F. J. Caputo,Carlos Arroniz,Alexander B. Dürr,James J. Mousseau,Antonia F. Stepan,Steven J. Mansfield,Edward A. Anderson Chem. Sci. 2018 9 5295
(IODOMETHYL)CYCLOPROPANEに関する追加情報
Comprehensive Overview of (IODOMETHYL)CYCLOPROPANE (CAS No. 33574-02-6): Properties, Applications, and Industry Insights
(IODOMETHYL)CYCLOPROPANE (CAS No. 33574-02-6) is a specialized cyclopropane derivative widely recognized for its unique chemical structure and versatile applications in organic synthesis. This compound, featuring an iodomethyl functional group, has garnered significant attention in pharmaceutical research, agrochemical development, and material science due to its reactivity as a building block for complex molecular architectures. Its CAS registry number, 33574-02-6, serves as a critical identifier for researchers and regulatory compliance.
The growing demand for cyclopropane-based intermediates like (IODOMETHYL)CYCLOPROPANE aligns with trends in green chemistry and sustainable synthesis. Recent studies highlight its role in C-C bond formation reactions, particularly in cross-coupling methodologies such as Suzuki-Miyaura and Negishi reactions. Industry professionals frequently search for "iodomethyl cyclopropane synthesis" or "CAS 33574-02-6 applications," reflecting its relevance in modern drug discovery pipelines and catalysis research.
From a molecular perspective, the three-membered ring of cyclopropane introduces notable ring strain, which enhances the compound's reactivity. This property makes (IODOMETHYL)CYCLOPROPANE valuable for constructing sterically constrained bioactive molecules. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing this compound, with its iodine atom providing a distinct spectroscopic signature.
In pharmaceutical contexts, researchers explore (IODOMETHYL)CYCLOPROPANE as a precursor for protease inhibitors and kinase modulators. Its incorporation into small-molecule libraries supports fragment-based drug design. Meanwhile, material scientists leverage its halogenated cyclopropane structure to develop advanced polymers with tailored thermal stability. These interdisciplinary applications address trending queries such as "halogenated cyclopropanes in drug design" and "33574-02-6 material science uses."
Handling (IODOMETHYL)CYCLOPROPANE requires adherence to standard laboratory safety protocols, including inert atmosphere techniques for moisture-sensitive reactions. While not classified as hazardous under normal conditions, proper storage in amber glass containers under nitrogen is recommended to maintain stability. Suppliers often provide technical data sheets detailing its physicochemical properties, including melting point, solubility, and purity specifications.
The commercial availability of CAS 33574-02-6 through specialty chemical vendors has expanded with the rise of custom synthesis services. Procurement strategies increasingly focus on scalable production routes, with manufacturers optimizing iodination methodologies to improve yield. Recent patents disclose novel applications in click chemistry and bioorthogonal labeling, further driving market interest.
Environmental considerations for (IODOMETHYL)CYCLOPROPANE emphasize waste minimization strategies in industrial settings. Researchers are investigating catalytic recycling of iodine byproducts, aligning with circular economy principles. Such developments respond to search trends like "green synthesis of iodomethyl compounds" and "33574-02-6 environmental impact," demonstrating the compound's evolving role in sustainable chemistry.
Future research directions may explore enantioselective variants of (IODOMETHYL)CYCLOPROPANE for chiral synthesis applications. Computational chemistry studies predict potential in metal-organic frameworks (MOFs) and energy storage materials. As the scientific community prioritizes atom-efficient transformations, this compound's unique attributes position it as a valuable tool for next-generation molecular engineering.
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